Cycloheptyl isocyanate

Catalog No.
S675494
CAS No.
4747-68-6
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptyl isocyanate

CAS Number

4747-68-6

Product Name

Cycloheptyl isocyanate

IUPAC Name

isocyanatocycloheptane

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2

InChI Key

JCNLHDHXQVZQAM-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)N=C=O

Canonical SMILES

C1CCCC(CC1)N=C=O

The exact mass of the compound Cycloheptyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cycloheptyl isocyanate is a highly reactive, alicyclic electrophile primarily utilized as a specialized building block for the synthesis of ureas, carbamates, and specialty polyurethanes. Characterized by its seven-membered cycloalkane ring, this compound offers a distinct combination of steric bulk, lipophilicity, and conformational flexibility compared to standard six-membered or acyclic aliphatic isocyanates. In industrial and laboratory procurement, it is prioritized when a synthesis demands a specific hydrophobic volume that cannot be satisfied by the more rigid adamantyl or the smaller cyclohexyl groups. Its primary applications span medicinal chemistry—particularly in the development of multi-target enzyme inhibitors—and the modification of advanced polymer composites, where it serves as a critical precursor for tuning target affinity, pharmacokinetic profiles, and material thermal properties[1].

Substituting cycloheptyl isocyanate with the more commonly available cyclohexyl isocyanate or rigid adamantyl isocyanate fundamentally alters the steric and physicochemical properties of the downstream product. In medicinal chemistry, the seven-membered ring undergoes pseudorotation, providing a 'flexible bulk' that can adapt to complex enzyme binding pockets (such as those in COX-2 and sEH); rigid adamantyl groups often cause fatal steric clashes, while cyclohexyl groups may under-fill the hydrophobic space, leading to a loss of target affinity [1]. Furthermore, the addition of the extra methylene unit in the cycloheptyl ring predictably increases the calculated LogP by approximately 0.4 to 0.5 units compared to the cyclohexyl analog, significantly altering membrane permeability and oral bioavailability. Consequently, generic substitution compromises both target binding and pharmacokinetic optimization in precision synthesis workflows [1].

Retention of Dual-Target Enzyme Affinity via Flexible Steric Bulk

In the development of dual COX-2 and soluble epoxide hydrolase (sEH) inhibitors, the choice of the alicyclic urea substituent dictates target selectivity. Rigid groups like adamantyl create steric clashes in the COX-2 binding pocket, abolishing activity. Conversely, cycloheptyl isocyanate-derived ureas provide a 'relatively flexible' steric bulk that successfully accommodates both binding sites. This allows the cycloheptyl derivative to maintain potent dual inhibitory activity, outperforming rigid analogs that lose COX-2 affinity [1].

Evidence DimensionEnzyme Inhibitory Activity (COX-2 / sEH retention)
Target Compound DataCycloheptyl-substituted urea retains dual COX-2 and sEH inhibitory activity
Comparator Or BaselineAdamantyl-substituted urea (causes steric clash and loss of COX-2 activity)
Quantified DifferenceCycloheptyl derivatives maintain dual IC50 potency, whereas rigid bulky comparators fail to bind COX-2 due to steric repulsion
ConditionsRecombinant human sEH and murine COX-2 enzyme assays

For medicinal chemists designing multi-target ligands, cycloheptyl isocyanate offers a unique balance of steric volume and conformational flexibility that rigid or smaller rings cannot provide.

LogP Modulation for Pharmacokinetic Lead Optimization

The substitution of a cyclohexyl ring with a cycloheptyl ring via cycloheptyl isocyanate predictably increases the lipophilicity of the resulting urea or carbamate. The expansion of the alicyclic ring by a single methylene unit contributes an additional ~0.4 to 0.5 units to the calculated LogP. This precise modulation of lipophilicity is utilized to optimize membrane permeability and oral bioavailability, as demonstrated in cassette dosing pharmacokinetic studies of sEH inhibitors in murine models [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataCycloheptyl urea derivatives (C7 ring)
Comparator Or BaselineCyclohexyl urea derivatives (C6 ring)
Quantified Difference~+0.4 to +0.5 LogP increase per molecule
ConditionsChemoinformatic LogP calculation and in vivo cassette dosing PK profiling

Buyers in drug discovery can procure this specific isocyanate to systematically tune the LogP and oral bioavailability of lead compounds when the cyclohexyl analog lacks sufficient membrane permeability.

Reliable Synthetic Processability and Yield in Urea and Carbamate Formation

Despite the increased steric bulk of the seven-membered ring compared to primary aliphatic isocyanates, cycloheptyl isocyanate remains highly processable in nucleophilic addition reactions. In standard medicinal chemistry workflows, the reaction of cycloheptyl isocyanate with sterically hindered aminopyrazoles or complex alcohols yields the corresponding ureas and carbamates in good to excellent yields (typically 54% to over 68%) under standard conditions, without requiring specialized transition-metal catalysis [1], [2].

Evidence DimensionIsolated Chemical Yield
Target Compound Data54% to 68%+ yield for complex, sterically hindered ureas and carbamates
Comparator Or BaselineStandard baseline expectations for sterically hindered secondary isocyanates
Quantified DifferenceMaintains high conversion rates (>50-68%) comparable to less hindered isocyanates even with complex substrates
ConditionsNucleophilic addition in inert solvent at ambient or slightly elevated temperatures

Process chemists can rely on this reagent for scalable, high-yield derivatization without needing to overhaul standard coupling protocols.

Multi-Target Drug Discovery (e.g., sEH/COX-2 Inhibitors)

Utilizing the unique conformational flexibility of the cycloheptyl ring to fit into multiple distinct hydrophobic enzyme pockets where rigid groups (like adamantyl) fail due to steric clashes[1].

Pharmacokinetic Lead Optimization

Employing cycloheptyl isocyanate to systematically increase the LogP and membrane permeability of urea/carbamate-based drug candidates compared to their cyclohexyl counterparts, improving oral bioavailability [1].

Complex Carbamate Synthesis

Acting as a reliable, high-yield electrophile for the derivatization of complex alcohols (such as geranylgeranyl derivatives) in the synthesis of neuroprotective agents, where specific alicyclic bulk is required for efficacy [2].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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